N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
Description
N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is a compound with a complex structure that includes a thiazole ring, a chlorophenyl group, and a cyclobutanecarboxamide moiety
Properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-13(11-6-3-7-12(16)8-11)17-15(20-9)18-14(19)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKUMEUARHYIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with cyclobutanecarboxylic acid under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the mechanisms of action of thiazole-containing compounds and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The thiazole ring and chlorophenyl group play crucial roles in binding to the active sites of these targets, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide can be compared with other thiazole-containing compounds, such as:
N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine: This compound also contains a chlorophenyl group and a heterocyclic ring, but its structure and biological activity differ significantly.
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide: Another similar compound with a different heterocyclic ring, leading to variations in its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
